Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, CAS 2286-29-5, is a trisubstituted electrophilic alkene used as a functional monomer and a synthetic intermediate. Its structure combines a reactive ethyl cyanoacrylate moiety with a 4-methoxyphenyl group. This electron-donating substituent is a key structural feature, differentiating the compound from unsubstituted or alternatively substituted analogs by influencing its synthetic accessibility and the thermal properties of its resulting polymers. [1] These characteristics are critical in the selection of monomers for specialty copolymers and intermediates for complex organic synthesis.
Substituting Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with near analogs is often problematic in performance-critical applications. Changing the position of the methoxy group (e.g., to the 2- or 3-position) or removing it entirely significantly alters the monomer's electronic properties. These modifications directly impact key procurement-relevant metrics, including the monomer's synthetic yield via Knoevenagel condensation and the thermal stability of its copolymers. [1] For applications requiring predictable processability and specific polymer characteristics, such as a defined glass transition temperature (Tg), this specific 4-methoxy isomer provides performance attributes not interchangeable with its structural analogs.
In a comparative synthesis of various methoxy-substituted ethyl 2-cyano-3-phenylpropenoates via piperidine-catalyzed Knoevenagel condensation, the 4-methoxy isomer (target compound) demonstrates a significantly higher yield than its 2-methoxy positional isomer and a marginally better yield than the 3-methoxy isomer. [1] The synthesis of the target compound from 4-methoxybenzaldehyde and ethyl cyanoacetate proceeded with a 92% yield. [1] In contrast, under the same synthetic methodology, the 2-methoxy isomer yielded only 76% and the 3-methoxy isomer yielded 89%. [1]
| Evidence Dimension | Monomer Synthesis Yield |
| Target Compound Data | 92% |
| Comparator Or Baseline | Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate: 76% Ethyl 2-cyano-3-(3-methoxyphenyl)acrylate: 89% |
| Quantified Difference | +16 percentage points vs. 2-methoxy isomer; +3 percentage points vs. 3-methoxy isomer |
| Conditions | Piperidine-catalyzed Knoevenagel condensation of the corresponding methoxybenzaldehyde with ethyl cyanoacetate. |
A higher, more efficient yield translates to better process economics, reduced raw material waste, and a lower cost-per-gram, which is a primary procurement consideration for both laboratory and industrial scale.
When copolymerized with vinyl acetate (VAC), Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate imparts a higher glass transition temperature (Tg) to the resulting copolymer compared to its positional isomers, indicating greater thermal stability and rigidity. [1] The VAC copolymer incorporating the 4-methoxy monomer exhibited a Tg of 101°C. [1] This is a notable increase over the copolymers made with the 2-methoxy (Tg = 81°C) and 3-methoxy (Tg = 92°C) analogs under identical polymerization conditions. [1]
| Evidence Dimension | Glass Transition Temperature (Tg) of Vinyl Acetate Copolymer |
| Target Compound Data | 101°C |
| Comparator Or Baseline | Copolymer with 2-methoxy isomer: 81°C Copolymer with 3-methoxy isomer: 92°C |
| Quantified Difference | +20°C vs. 2-methoxy copolymer; +9°C vs. 3-methoxy copolymer |
| Conditions | Radical copolymerization of the specified monomer with vinyl acetate (VAC) in a 1:3 molar ratio in toluene at 70°C, measured by DSC. |
For developing specialty polymers, a higher Tg is critical for applications requiring dimensional stability at elevated temperatures, directly impacting the material's operational range and suitability for demanding environments.
This monomer is the right choice when developing copolymers, such as with vinyl acetate, where the goal is to achieve a higher glass transition temperature (Tg) than is possible with other methoxy-substituted isomers. [1] Its use is indicated for formulations of coatings, adhesives, or specialty plastics that require improved heat resistance and dimensional stability, directly leveraging the 101°C Tg it imparts to copolymers. [1]
As a precursor in multi-step syntheses, this compound is selected when process efficiency and yield are primary economic drivers. Its ability to be formed in 92% yield via Knoevenagel condensation offers a distinct advantage over the 2-methoxy isomer (76% yield), making it a more cost-effective and resource-efficient starting material for producing more complex molecules. [1]
Irritant